Valeric anhydride
Overview
Description
Valeric anhydride is part of a broader class of chemical compounds known as carboxylic acid anhydrides, which are derivatives of carboxylic acids where two acyl groups are bonded to the same oxygen atom. Anhydrides are reactive species, often used in acylation reactions and the synthesis of polymers, pharmaceuticals, and various organic compounds.
Synthesis Analysis
The synthesis of valeric anhydride and related compounds involves the dehydration of valeric acid or the reaction of valeric acid with acetic anhydride under certain conditions. A significant method for synthesizing anhydrides, including valeric anhydride, could involve techniques similar to those described for the synthesis of citric acid anhydride, where reaction time, temperature, solvent dosage, and molar ratio of raw materials are optimized for high yields (Ding Li-ming, 2006).
Molecular Structure Analysis
The molecular structure of anhydrides like valeric anhydride is characterized by a central oxygen atom bonded to two acyl groups. This structure can be understood through studies on similar anhydrides, where electron diffraction and spectroscopic methods, such as HPLC, GLC, 1H NMR, and IR spectroscopy, are employed to determine structural parameters (A. Boogaard et al., 1971); (Neeraj Kumar et al., 2002).
Chemical Reactions and Properties
Valeric anhydride, like other carboxylic acid anhydrides, is reactive toward nucleophiles, leading to acylation reactions. It can react with alcohols to form esters and with amines to form amides. The ionization of valeric acid clusters in the gas phase and on nanoparticles shows new reaction channels that are mostly attributed to proton transfer and formation of valeric anhydride, highlighting its reactivity and potential for cluster-based chemical transformations (F. Gámez et al., 2019).
Physical Properties Analysis
The physical properties of valeric anhydride, such as melting point, boiling point, and solubility, are influenced by its molecular structure. Studies on mixed anhydrides show that physical properties can vary systematically with the steric requirements of the substituents, which could be applicable to understanding the behavior of valeric anhydride in different environments (J. Penn et al., 1993).
Chemical Properties Analysis
The chemical properties of valeric anhydride include its reactivity towards various nucleophiles, its role in acylation reactions, and its potential for forming polymers and prodrugs. The analysis of fatty acid anhydrides and polyanhydrides provides insights into the reactivity of valeric anhydride for the formation of prodrugs and biomaterials for controlled drug release, as well as its analytical determination through various spectroscopic methods (Neeraj Kumar et al., 2002).
Scientific Research Applications
Cancer Research : Valerian root and valeric acid have shown potential as therapeutic agents for breast cancer treatment by inhibiting cancer cell growth through epigenetic modifications (Shi et al., 2021). Similarly, valeric acid has been identified as a novel HDAC inhibitor that suppresses liver cancer development, potentially improving survival rates and reducing tumor burden (Han et al., 2020).
Biotechnology and Biochemical Engineering : In biotechnology, valeric acid has been effective in increasing monoclonal antibody production in recombinant CHO cells without affecting antibody quality (Park et al., 2016). Moreover, a study demonstrated the renewable production of valeric acid from glucose in engineered Escherichia coli, showcasing the potential for bio-based production of aliphatic carboxylic acids (Dhande et al., 2012).
Agriculture and Animal Science : Valeric acid glyceride esters used in broiler feed have been found to improve gut morphology, reduce feed conversion, and decrease the incidence of necrotic enteritis, making them valuable feed additives (Onrust et al., 2018).
Chemical Synthesis and Catalysis : Studies have explored the catalytic applications of valeric acid in chemical synthesis. For instance, surfactants significantly catalyze the cerium(IV) oxidation of valeraldehyde, enhancing reaction rates (Ghosh et al., 2015). Additionally, nano-oxide CeO2/SiO2 has been used for the efficient pyrolysis of valeric acid, improving the production of biofuels and chemicals (Kulyk et al., 2017).
Pharmaceuticals and Medical Applications : Valeric acid and its derivatives have been utilized in pharmaceutical research. For instance, betamethasone valerate ointment has been used to treat chemical burns caused by trifluoroacetic anhydride (Nakamura & Miyachi, 2002).
Environmental Science : In environmental applications, the adsorption of valeric acid onto activated carbons has been studied, highlighting the role of surface basic sites and micropores in the adsorption process (El-Sayed & Bandosz, 2004).
Material Science : Valeric acid has been used in material science, for example, in the controlled release of insect pheromones through valeric acid-zinc layered hydroxide intercalation material (Ahmad et al., 2016).
Safety And Hazards
Valeric anhydride causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .
Future Directions
Valeric anhydride, as a volatile fatty acid, has numerous industrial applications supporting from food and pharmaceuticals industries to wastewater treatment . The transition from a linear economy to a circular economy including resource recovery, reuse, and recycling is essential, considering environmental sustainability as a goal for the 21st century .
properties
IUPAC Name |
pentanoyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCKXCGALKOSJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870934 | |
Record name | valeric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valeric anhydride | |
CAS RN |
2082-59-9 | |
Record name | Valeric anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2082-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | valeric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valeric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALERIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B5ZQ67R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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